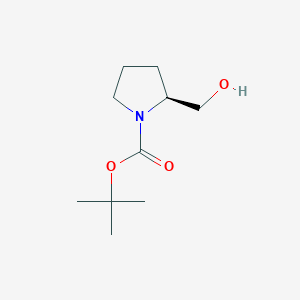

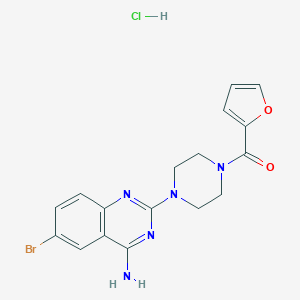

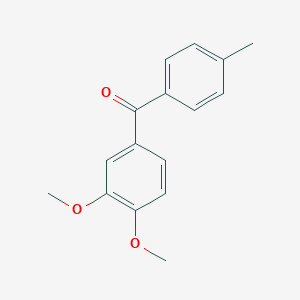

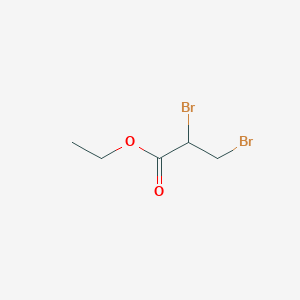

![molecular formula C9H7NO3S B046888 Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 118620-99-8](/img/structure/B46888.png)

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives involves various strategies, including the reaction of benzothiazoles with different reagents under catalyst-free conditions, highlighting the versatility of this chemical scaffold in synthetic chemistry (Nassiri, 2023). Another approach for synthesizing related structures involves palladium-catalyzed oxidative aminocarbonylation-cyclization of specific precursors, demonstrating the compound's accessibility through modern synthetic methods (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through spectroscopic methods and single-crystal X-ray diffraction (SC-XRD), providing insights into their geometries, bond lengths, and angles. These studies reveal the stability and electronic properties of the molecule, contributing to a deeper understanding of its reactivity and potential applications (Haroon et al., 2019).

Chemical Reactions and Properties

Research on benzo[d]thiazole derivatives includes studies on their reactivity, such as metal-induced tautomerization, which can transform oxazole and thiazole molecules into their carbene tautomers. This reactivity opens up pathways for further chemical transformations and applications (Ruiz & Perandones, 2009).

Physical Properties Analysis

The physical properties of benzo[d]thiazole derivatives, including melting points, solubility, and crystal structures, are crucial for their application in material science and drug design. These properties are determined through various analytical techniques, providing a foundation for the compound's use in diverse fields (Zhang et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are fundamental to understanding the compound's behavior in chemical reactions. Studies on related compounds have explored these properties, shedding light on their potential as intermediates in organic synthesis and their role in forming more complex molecules (Mishra et al., 2014).

Applications De Recherche Scientifique

-

Antioxidant, Analgesic, Anti-inflammatory Applications

- Field : Medicinal Chemistry

- Application Summary : Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory drug molecules .

- Results & Outcomes : The outcomes of these applications would also depend on the specific context, but generally, these compounds have been found to have beneficial effects with lesser side effects .

-

Antimicrobial Applications

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application Summary : Certain benzo[d]thiazole derivatives have been found to inhibit quorum sensing in Gram-negative bacteria .

- Methods & Procedures : These compounds were synthesized and evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results & Outcomes : Some compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

-

Anti-HIV Applications

-

Antifungal Applications

-

Antibacterial and Antifungal Activities

- Field : Microbiology

- Application Summary : 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .

- Methods & Procedures : These compounds were evaluated using the broth microdilution method against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

- Results & Outcomes : The results of these evaluations would depend on the specific derivative and the context in which it is being used .

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application Summary : Certain benzo[d]thiazole derivatives have been found to inhibit quorum sensing in Gram-negative bacteria .

- Methods & Procedures : These compounds were synthesized and evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results & Outcomes : Some compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

-

Antihypertensive Applications

-

Antischizophrenia Applications

-

Antibacterial and Antifungal Activities

- Field : Microbiology

- Application Summary : 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .

- Methods & Procedures : These compounds were evaluated using the broth microdilution method against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

- Results & Outcomes : The results of these evaluations would depend on the specific derivative and the context in which it is being used .

Orientations Futures

The future directions for “Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the structure-activity relationship (SAR) of these compounds could be investigated to design and synthesize new derivatives with enhanced activities .

Propriétés

IUPAC Name |

methyl 2-oxo-3H-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZLSFKNVQDBOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556124 |

Source

|

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

CAS RN |

118620-99-8 |

Source

|

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

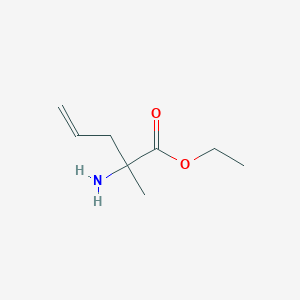

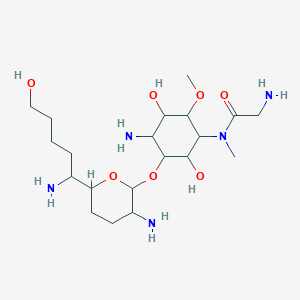

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)